(S)-2,6-Bis(dimethylamino)hexanoic acid
Overview
Description
(S)-2,6-Bis(dimethylamino)hexanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two dimethylamino groups attached to a hexanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is structurally related to 4-amino hexanoic acid, which targets 4-aminobutyrate aminotransferase, a mitochondrial enzyme .
Mode of Action
For instance, Aminocaproic acid, a related compound, binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
Related compounds like hexanoic acid and acetic acid have been shown to trigger differential metabolomic and transcriptomic responses in tobacco cells . These compounds activate genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .
Pharmacokinetics
A study on a related compound with a hexanoic acid linker showed that it had good radiochemical stability and exhibited rapid and selective uptake in melanoma cells and tumors .
Result of Action
Structurally related compounds like hexanoic acid have been shown to induce a pre-conditioned state in plant cells, enhancing their defense mechanisms .
Action Environment
For instance, hexanoic acid and azelaic acid, two active ingredients of the nematicidal Melia azedarach fruits water extract, have been evaluated for use on root knot nematodes control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-2,6-Bis(dimethylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-2,6-Bis(dimethylamino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.
N,N-Dimethylhexylamine: A related compound with similar structural features but different functional groups.
Uniqueness
(S)-2,6-Bis(dimethylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2,6-bis(dimethylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHSCYWLXEVJP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919330 | |
Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-43-4 | |
Record name | 2,2,6,6-Tetramethyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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